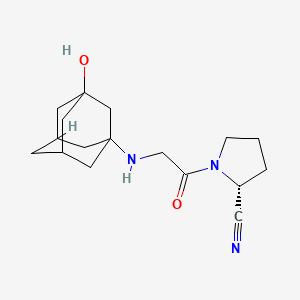

(2R)-Vildagliptin

描述

Structure

3D Structure

属性

Key on ui mechanism of action |

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved. |

|---|---|

CAS 编号 |

1044676-63-2 |

分子式 |

C17H25N3O2 |

分子量 |

303.4 g/mol |

IUPAC 名称 |

(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1 |

InChI 键 |

SYOKIDBDQMKNDQ-JULPFRMLSA-N |

手性 SMILES |

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

规范 SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-Vildagliptin: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Vildagliptin is the R-enantiomer of Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[] Vildagliptin is an oral anti-hyperglycemic agent utilized in the management of type 2 diabetes mellitus.[2][3][4][5] Its therapeutic effect is derived from preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis.[2][4] This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. This compound can also serve as an experimental control in research involving its active (2S)-enantiomer.[6]

Chemical Structure and Properties

This compound is a pyrrolidine-carbonitrile derivative.[7] The chemical and physical properties of this compound are summarized below.

2.1 Chemical Structure

-

IUPAC Name: (2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[][7]

-

Synonyms: Vildagliptin Related Compound A, (2R)-LAF237[][6]

Figure 1: 2D Chemical Structure of this compound

2.2 Physicochemical Properties

The key physicochemical properties of this compound are presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C17H25N3O2 | [][6][8][9] |

| Molecular Weight | 303.406 g/mol | [][6] |

| Appearance | Off-White to Pale Beige Solid | [] |

| Melting Point | 147-151 °C | [] |

| Boiling Point | 531.3 ± 50.0 °C (Predicted) | [10] |

| Solubility (Water) | 1.75 g/L | [2] |

| LogP | 1.50308 | [10] |

| pKa | Basic in nature, ionizes in acidic media. | [11] |

| Purity | ≥ 98% | [] |

Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][4][12] DPP-4 is a serine exopeptidase that is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[][4][13]

These incretin hormones are released by the intestine in response to food intake and are crucial for maintaining glucose homeostasis.[4][13] They stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells in a glucose-dependent manner.[2][4][13] In patients with type 2 diabetes, the incretin effect is diminished.[4]

By inhibiting DPP-4, Vildagliptin prevents the inactivation of GLP-1 and GIP, thereby prolonging their activity.[][4] This leads to increased insulin secretion and reduced glucagon levels, ultimately resulting in improved glycemic control without a significant risk of hypoglycemia.[3][4]

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Experimental Protocols

This section details methodologies for the synthesis and quantitative analysis of this compound.

4.1 Synthesis of this compound

An efficient, high-yield synthesis of Vildagliptin has been reported, starting from L-proline (for the (2S)-enantiomer, a similar process would apply for the (2R)-enantiomer starting with D-proline). The key steps are outlined below.[14]

-

Step 1: Acylation of Proline

-

Reactants: L-proline, Chloroacetyl chloride.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: Chloroacetyl chloride is added dropwise to a solution of L-proline in THF at 0 °C. The mixture is stirred to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[14]

-

-

Step 2: Nitrile Formation

-

Reactants: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, Acetonitrile (B52724).

-

Catalyst: Sulfuric acid.

-

Procedure: The product from Step 1 is reacted with acetonitrile in the presence of sulfuric acid to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[14]

-

-

Step 3: Synthesis of 3-Aminoadamantanol

-

Reactants: 1-Aminoadamantane hydrochloride, Sulfuric acid, Nitric acid.

-

Catalyst: Boric acid.

-

Procedure: 1-Aminoadamantane hydrochloride is oxidized using a mixture of sulfuric and nitric acid with boric acid as a catalyst to yield 3-aminoadamantanol.[14]

-

-

Step 4: Final Coupling

-

Reactants: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-Aminoadamantanol.

-

Procedure: The products from Step 2 and Step 3 are reacted to form the final Vildagliptin product.[14]

-

4.2 Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantitative determination of Vildagliptin in pharmaceutical dosage forms.[15][16][17] A representative protocol is summarized in Table 2.

| Parameter | Condition | Reference |

| Instrumentation | Waters HPLC system with UV/PDA detector | [17] |

| Stationary Phase | Altima C18 column (150 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile: Ammonium dihydrogen phosphate (B84403) (10:90, v/v) | [16] |

| Flow Rate | 1.5 mL/min | [16] |

| Detection Wavelength | 200 nm | [16] |

| Injection Volume | 10 µL | [17] |

| Linearity Range | 25 to 150 µg/mL | |

| Limit of Detection (LOD) | 0.06 µg/mL | |

| Limit of Quantification (LOQ) | 0.21 µg/mL |

Sample Preparation for Tablets:

-

Twenty tablets are weighed and finely powdered.

-

A portion of the powder equivalent to 10 mg of Vildagliptin is transferred to a 10 ml volumetric flask.

-

The powder is dissolved in 7 ml of diluent and sonicated.

-

The solution is filtered through a 0.45 μm filter and the volume is made up to 10 ml with the diluent.

-

A further dilution is performed to achieve a concentration within the linearity range of the method.

Caption: General workflow for HPLC quantification of Vildagliptin.

Conclusion

This compound, as the enantiomer of a significant anti-diabetic agent, is of considerable interest to the scientific community. This guide has provided a detailed overview of its chemical structure, key physicochemical properties, and its mechanism of action as a DPP-4 inhibitor. Furthermore, established protocols for its synthesis and quantitative analysis have been presented to aid researchers in their drug development and analytical endeavors. The provided data and methodologies serve as a valuable technical resource for professionals in the pharmaceutical sciences.

References

- 2. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jicrcr.com [jicrcr.com]

- 4. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 5. Vildagliptin - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Vildagliptin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. [this compound (25 mg) ((R)-1-[N-(3-Hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile)] - CAS [1036959-27-9] [store.usp.org]

- 10. Page loading... [guidechem.com]

- 11. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vildagliptin | 274901-16-5 [chemicalbook.com]

- 13. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jst.tnu.edu.vn [jst.tnu.edu.vn]

- 16. ejcmpr.com [ejcmpr.com]

- 17. journalcmpr.com [journalcmpr.com]

An In-depth Technical Guide to the Synthesis of (2S)-Vildagliptin

Introduction: Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a crucial oral antihyperglycemic agent for the management of type 2 diabetes mellitus.[1][2][3] The biologically active enantiomer is (2S)-Vildagliptin. This guide provides a detailed overview of the primary synthetic pathways for (2S)-Vildagliptin, focusing on its key intermediates, experimental protocols, and quantitative data to support researchers, scientists, and professionals in drug development.

Core Synthesis Strategy

The most common synthetic routes for Vildagliptin converge on the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol .[1][2][4] The primary variations in the synthesis lie in the preparation of these precursors.

A prevalent and efficient pathway commences with readily available L-proline.[1][5] This approach involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group into a nitrile, yielding the key cyanopyrrolidine intermediate.[1][5] An alternative route utilizes L-prolinamide as the starting material.[6][7]

The second key intermediate, 3-amino-1-adamantanol, is typically synthesized from amantadine (B194251) hydrochloride through an oxidation process.[1][2]

The final step involves the condensation of these two key intermediates to produce Vildagliptin.[8]

Key Intermediates and Their Synthesis

1. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This intermediate is crucial for introducing the chloroacetyl pyrrolidine (B122466) moiety.[5] Two main routes for its synthesis are outlined below:

-

Route A: Starting from L-Proline. This is a widely adopted method due to the low cost and availability of L-proline.[2][5] The synthesis involves two main steps: N-acylation followed by conversion of the carboxylic acid to a nitrile.[1][9]

-

Route B: Starting from L-Prolinamide. This route involves the chloroacetylation of L-prolinamide followed by dehydration of the amide to a nitrile.[6]

2. 3-amino-1-adamantanol

This bulky amino alcohol provides the adamantane (B196018) moiety, which is essential for the drug's activity. It is typically prepared from 1-aminoadamantane hydrochloride (amantadine hydrochloride) via oxidation.[1][2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the primary synthetic routes to (2S)-Vildagliptin.

Experimental Protocols

The following are detailed experimental methodologies for the key reactions in the synthesis of (2S)-Vildagliptin.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

-

To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (B95107) (THF, 200 mL), chloroacetyl chloride (9.8 mL, 0.129 mol) is slowly added dropwise at 0 °C.[1]

-

The mixture is stirred at this temperature for 20 minutes and then heated to 70 °C for a specified duration.[1]

-

After cooling, the reaction mixture is diluted with water (25 mL) and stirred for 20 minutes.[1]

-

The product is then extracted and purified to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from the carboxylic acid

-

The (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is reacted with acetonitrile in the presence of sulfuric acid.[1]

-

The reaction mixture is heated to 95 °C.[2]

-

Excess acetonitrile is evaporated, and the residue is worked up to isolate the desired nitrile product.[1]

Synthesis of 3-amino-1-adamantanol

-

1-aminoadamantane hydrochloride is oxidized using a mixture of sulfuric acid and nitric acid, with boric acid acting as a catalyst.[1][2]

-

The reaction is maintained at a temperature of 10–20 °C.[1]

-

The mixture is then hydrolyzed with potassium hydroxide.[2]

Final Synthesis of (2S)-Vildagliptin

-

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol are reacted in a suitable solvent such as tetrahydrofuran (THF) or 2-butanone.[8][10]

-

A base, such as potassium carbonate, is added to the reaction mixture.[8]

-

The reaction may be facilitated by the addition of potassium iodide.[8]

-

The mixture is stirred, typically at an elevated temperature, until the reaction is complete.[8]

-

The crude Vildagliptin is then isolated and purified, often by recrystallization from a solvent like isopropanol, to yield the final product with high purity.[8]

Quantitative Data Summary

The following tables summarize the reported yields for the key reaction steps.

Table 1: Synthesis of Key Intermediates

| Starting Material | Product | Reagents | Reported Yield | Reference |

| L-Proline | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Chloroacetyl chloride, THF | ~90% | [10] |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Acetonitrile, H₂SO₄ | ~39% | [1] |

| 1-Aminoadamantane hydrochloride | 3-Amino-1-adamantanol | H₂SO₄/HNO₃, H₃BO₃, KOH | ~95% | [1][2] |

Table 2: Final Condensation to Vildagliptin

| Reactants | Product | Conditions | Reported Yield | Purity | Reference |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-Amino-1-adamantanol | (2S)-Vildagliptin | K₂CO₃, KI, 2-butanone | ~82% | >99% | [1][8] |

Conclusion

The synthesis of (2S)-Vildagliptin is a well-established process with several optimized routes. The pathway starting from L-proline offers a cost-effective and efficient method for large-scale production. The key to a successful synthesis lies in the efficient preparation of the two primary intermediates, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol, and their subsequent clean condensation. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of Vildagliptin.

References

- 1. researchgate.net [researchgate.net]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents [patents.google.com]

- 8. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

(2R)-Vildagliptin: A Technical Overview for Researchers

IUPAC Name: (2R)-1-[[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile]

CAS Number: 1036959-27-9[1][][3][4][5]

This document provides a comprehensive technical guide on (2R)-Vildagliptin, an enantiomer of the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin (B1682220). It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, key quantitative data, and relevant experimental protocols.

Core Concepts

This compound is the R-enantiomer of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[][5] Vildagliptin exerts its therapeutic effect by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[6][7] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn potentiate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells in a glucose-dependent manner.[7][8] This dual action leads to improved glycemic control with a low risk of hypoglycemia.[7][9]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Vildagliptin in healthy adult subjects.

| Parameter | Value | Reference |

| Absolute Bioavailability | 85% | [10][11][12] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | [13][14] |

| Terminal Elimination Half-life (t1/2) | Approximately 2 hours | [13][14] |

| Plasma Protein Binding | 9.3% | [10][11][12] |

| Volume of Distribution (Vd) | 71 L | [10][11][12] |

| Metabolism | Primarily via hydrolysis | [10][11] |

| Excretion | 85% in urine, 15% in feces | [14] |

Signaling Pathway

The mechanism of action of Vildagliptin involves the incretin pathway, as depicted in the following diagram.

Experimental Protocols

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate for Vildagliptin)

This protocol describes a common method for synthesizing a key intermediate in Vildagliptin production.[15][16]

Materials:

-

L-proline

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF)

-

Sulfuric acid

Procedure:

-

Dissolve L-proline in THF.

-

Slowly add chloroacetyl chloride to the solution at 0°C and stir.

-

Heat the reaction mixture to 70°C.

-

After the reaction, dilute with water.

-

The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Quantification of Vildagliptin in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of Vildagliptin in plasma, a common requirement in pharmacokinetic studies.[17]

Materials:

-

Plasma samples

-

Acetonitrile (for protein precipitation)

-

Internal standard (e.g., a deuterated analog of Vildagliptin)

-

Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma, add the internal standard.

-

Precipitate proteins by adding acetonitrile.

-

Vortex and centrifuge the samples.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reverse-phase column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify Vildagliptin and the internal standard based on their specific precursor-to-product ion transitions.

-

Quantification is performed by comparing the peak area ratio of Vildagliptin to the internal standard against a calibration curve.

-

In Vitro DPP-4 Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of compounds like Vildagliptin on the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Vildagliptin (or test compound)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Vildagliptin in the assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme to each well.

-

Add the Vildagliptin dilutions to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of DPP-4 inhibition for each Vildagliptin concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

References

- 1. Vildagliptin (2R)-Isomer | CAS No- 1036959-27-9 | Simson Pharma Limited [simsonpharma.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. Vildagliptin (2R)-Isomer | 1036959-27-9 [chemicalbook.com]

- 6. jicrcr.com [jicrcr.com]

- 7. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 8. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. op.niscair.res.in [op.niscair.res.in]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

(2R)-Vildagliptin discovery and development history

An In-depth Technical Guide to the Discovery and Development of (2S)-Vildagliptin

Introduction

Vildagliptin (B1682220) is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] Marketed under the brand name Galvus, among others, it is primarily used for the management of type 2 diabetes mellitus (T2DM).[1] The therapeutic efficacy of Vildagliptin lies in its ability to enhance the body's own mechanism of glucose control by preventing the degradation of incretin (B1656795) hormones.[2] It is important to note that the biologically active stereoisomer of Vildagliptin is the (2S)-enantiomer, which is the form used in the pharmaceutical product.[3] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of (2S)-Vildagliptin, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Development

The journey to Vildagliptin began with the discovery of the incretin hormone glucagon-like peptide-1 (GLP-1) and the recognition of its potential in treating T2DM.[4] A significant breakthrough occurred with the understanding that the enzyme dipeptidyl peptidase-4 (DPP-4) is responsible for the rapid inactivation of GLP-1.[4] This led to the hypothesis that inhibiting DPP-4 could prolong the action of endogenous GLP-1 and thus improve glycemic control.

The Sandoz/Novartis DPP-4 program was pivotal in the development of this class of drugs.[4] Initial research led to the discovery of DPP-728, which in 1999 provided the first proof-of-concept in humans that a DPP-4 inhibitor could effectively manage glucose levels in patients with T2DM.[4] However, further research aimed to improve the binding kinetics of DPP-728. These efforts, led by Ed Villhauer and his colleagues, resulted in the discovery of Vildagliptin (initially coded as LAF237) in 1998.[4] Vildagliptin was engineered to have an attenuated dissociation rate from the DPP-4 enzyme, leading to prolonged inhibition.[4][5]

Chemical Synthesis of (2S)-Vildagliptin

The synthesis of Vildagliptin is a multi-step process that requires careful control of stereochemistry to yield the desired (2S)-enantiomer, which possesses the biological activity.[3][6] Several synthetic routes have been developed, with a common approach starting from L-proline or its derivatives.[7][8]

General Synthetic Workflow

A representative synthesis involves the reaction of a protected L-proline derivative with chloroacetyl chloride, followed by condensation with 3-amino-1-adamantanol.[9][10]

Experimental Protocol: Condensation of (S)-1-(chloroacetyl)-2-cyanopyrrolidine with 3-amino-1-adamantanol

The final key step in many synthetic routes to Vildagliptin is the condensation of the chloroacetylated pyrrolidine (B122466) intermediate with 3-amino-1-adamantanol. The following is a generalized protocol based on common synthetic descriptions.

-

Reactant Preparation : Dissolve (S)-1-(chloroacetyl)-2-cyanopyrrolidine and 3-amino-1-adamantanol in a suitable inert solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile.

-

Base Addition : Add a base, for example, potassium carbonate or another suitable inorganic or organic base, to the reaction mixture to act as a proton scavenger.

-

Reaction Conditions : Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Filter the reaction mass to remove the inorganic salts.

-

Extraction : Extract the filtrate with a suitable organic solvent, such as dichloromethane (B109758) (DCM).

-

Concentration : Concentrate the combined organic layers under reduced pressure to obtain the crude Vildagliptin product.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final, high-purity (2S)-Vildagliptin.

Mechanism of Action

Vildagliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[11] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12]

By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP in the bloodstream.[2] This leads to several downstream effects that improve glycemic control in a glucose-dependent manner:[2][5]

-

Enhanced Insulin (B600854) Secretion : Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels, such as after a meal.[11]

-

Suppressed Glucagon Secretion : Elevated GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in hyperglycemic states.[2][13] This reduces hepatic glucose production.

-

Improved Islet Cell Sensitivity : Vildagliptin has been shown to improve the sensitivity of both α- and β-cells to glucose.[4][14]

Because these actions are glucose-dependent, Vildagliptin has a low risk of causing hypoglycemia.[5]

Structure-Activity Relationship (SAR)

The high potency and selectivity of Vildagliptin as a DPP-4 inhibitor are attributed to its specific molecular structure. The key structural features and their interactions with the DPP-4 active site are:

-

Cyanopyrrolidine Moiety : This group binds to the S1 subsite of the DPP-4 enzyme.[15] The nitrile group is crucial for the interaction and covalent binding to the catalytic site of the enzyme.[5][15]

-

Hydroxy Adamantyl Group : This bulky, lipophilic group interacts with the S2 subsite of DPP-4, contributing to the high affinity and selectivity of the molecule.[15]

The specific (2S) stereochemistry is essential for the correct orientation of these functional groups within the enzyme's active site, ensuring effective inhibition.[3]

Preclinical Development

Before human trials, Vildagliptin underwent extensive preclinical evaluation in various in vitro and in vivo models. These studies demonstrated its efficacy and safety profile.

-

In Vitro Studies : Confirmed the potent and selective inhibition of the DPP-4 enzyme.

-

In Vivo Animal Studies : Studies in animal models of T2DM, such as obese Zucker rats, showed that Vildagliptin improved glycemia and augmented insulin secretion after an oral glucose challenge.[4] It was also shown to have beneficial effects on pancreatic beta-cell function, including increasing beta-cell production and inhibiting apoptosis.[16]

| Parameter | Animal Model | Key Finding | Reference |

| Glycemic Control | Obese Zucker Rats | Improved glycemia and augmented insulin secretion after oral glucose. | [4] |

| Incretin Levels | High-fat diet-fed mice | Increased levels of active GLP-1 and GIP. | [4] |

| Beta-Cell Function | Preclinical models | Increased beta-cell production and inhibition of apoptosis. | [16] |

| Pancreatic Safety | Rodents (rats and mice) | No evidence of pancreatitis at doses ~200 times the human exposure. | [17] |

Clinical Development

The clinical development program for Vildagliptin has been extensive, evaluating its efficacy and safety as both monotherapy and in combination with other antidiabetic agents across a broad range of patients with T2DM.[14][18][19]

Monotherapy Trials

Clinical trials of Vildagliptin as a monotherapy demonstrated clinically meaningful reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.[13][18][20]

| Trial Phase / Duration | Patient Population | Vildagliptin Dose | Mean Change in HbA1c from Baseline | Mean Change in FPG from Baseline | Reference |

| Phase III / 24 weeks | Drug-naïve T2DM | 50 mg once daily | -0.5% | -14.4 mg/dL | [13] |

| Phase III / 24 weeks | Drug-naïve T2DM | 50 mg twice daily | -0.5% | -14.4 mg/dL | [13] |

| Phase III / 24 weeks | Drug-naïve T2DM | 100 mg once daily | -0.6% | -18.0 mg/dL | [13] |

| Pooled Data | Drug-naïve T2DM | 100 mg daily | -0.7% to -2.1% (depending on baseline HbA1c) | N/A | [4] |

Combination Therapy Trials

Vildagliptin has shown significant efficacy when used as an add-on therapy for patients inadequately controlled on other oral antidiabetic drugs.[16][18]

| Combination Agent | Trial Duration | Vildagliptin Dose | Mean Change in HbA1c from Baseline | Key Comparison | Reference |

| Metformin (B114582) | 24 weeks | 50 mg twice daily | -1.1% | Significantly greater reduction than metformin alone. | [18] |

| Pioglitazone (B448) | 24 weeks | 50 mg twice daily | -0.9% | Comparable to add-on pioglitazone (-1.0%) but without weight gain. | [18] |

| α-glucosidase inhibitor | 12 weeks | 50 mg twice daily | Statistically significant reduction vs. placebo. | Vildagliptin significantly reduced FBG, PPG, and HbA1c levels. | [21] |

| Metformin (Initial Combo) | N/A | 50 mg twice daily | -1.9% | Robust reduction in drug-naïve patients. | [18] |

Safety and Tolerability

Across numerous clinical trials and post-marketing surveillance, Vildagliptin has demonstrated a favorable safety and tolerability profile.[17] The overall incidence of adverse events is similar to that of placebo.[17] Notably, treatment with Vildagliptin is associated with:

-

Low risk of hypoglycemia : Due to its glucose-dependent mechanism of action.[5][17]

-

Weight neutrality : Vildagliptin does not typically cause weight gain, which is a significant advantage in the management of T2DM.[17][18]

-

Cardiovascular Safety : Meta-analyses of a large number of patients have indicated that Vildagliptin does not increase cardiovascular risk.[13]

Conclusion

The discovery and development of (2S)-Vildagliptin represent a significant advancement in the treatment of type 2 diabetes mellitus, stemming from a deep understanding of the incretin system. From the initial proof-of-concept with DPP-728 to the refined pharmacology of Vildagliptin, its development journey highlights a successful, target-based approach to drug design.[4][19] Through extensive preclinical and clinical evaluation, Vildagliptin has been established as an effective and well-tolerated therapeutic option, offering robust glycemic control with a low risk of hypoglycemia and no weight gain, both as a monotherapy and in combination with other antidiabetic agents.[17][18][20]

References

- 1. Vildagliptin - Wikipedia [en.wikipedia.org]

- 2. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]

- 4. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 10. WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents [patents.google.com]

- 11. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Expert eValuation of Efficacy and Rationality of Vildagliptin “EVER-Vilda”: An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vildagliptin Oral Antidiabetic Agent - For The Treatment of Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vildagliptin: clinical trials programme in monotherapy and combination therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 21. Randomized controlled clinical trial of a combination therapy of vildagliptin plus an α-glucosidase inhibitor for patients with type II diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Isomer: An In-depth Technical Guide on the (2R)-Vildagliptin Stereoisomer and Its Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is, however, exclusively attributed to the (2S)-enantiomer. This technical guide provides a comprehensive analysis of the (2R)-vildagliptin stereoisomer, elucidating its role not as a therapeutic agent, but as a critical impurity whose control is paramount in the synthesis and manufacturing of vildagliptin. This document will delve into the stereoselective synthesis of the active (S)-enantiomer, the analytical methodologies for enantiomeric separation, and the ultimate significance of the (2R)-stereoisomer in ensuring the safety, efficacy, and regulatory compliance of the final drug product.

Introduction to Vildagliptin and Stereoisomerism

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, vildagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.

Vildagliptin possesses a single chiral center, giving rise to two stereoisomers: (2S)-vildagliptin and this compound. The biological activity of vildagliptin resides almost exclusively in the (2S)-enantiomer.[1] Consequently, the (2R)-stereoisomer is considered an enantiomeric impurity.[1] Regulatory agencies, such as the European Medicines Agency, mandate strict control over the enantiomeric purity of vildagliptin, underscoring the importance of minimizing the presence of the (2R)-isomer in the final drug substance.

The Significance of the this compound Stereoisomer

The primary significance of the this compound stereoisomer lies in its status as a critical process-related impurity in the manufacturing of the active pharmaceutical ingredient (API). While some commercial suppliers of the (2R)-isomer for research purposes describe it as a potent and selective DPP-4 inhibitor, a thorough review of peer-reviewed literature reveals a lack of direct, quantitative comparative studies on its pharmacological activity (e.g., IC50 values) against the (S)-enantiomer. Therefore, its significance is predominantly viewed through the lens of pharmaceutical quality and safety.

The presence of the (2R)-isomer can have several implications:

-

Reduced Therapeutic Efficacy: The inactive or significantly less active (2R)-enantiomer can contribute to the bulk of the drug substance without providing a therapeutic benefit, potentially leading to a lower overall efficacy of the drug product if present in significant amounts.

-

Potential for Off-Target Effects and Toxicity: Although not extensively studied for vildagliptin's (2R)-isomer, enantiomers of a drug can exhibit different pharmacological and toxicological profiles. The presence of an undesired stereoisomer raises concerns about potential off-target interactions and unforeseen adverse effects.

-

Regulatory Scrutiny: Global regulatory bodies have stringent requirements for the control of stereoisomeric impurities. The development and validation of analytical methods to detect and quantify the (2R)-isomer are mandatory for drug approval and ongoing quality control.

The logical relationship between the synthesis, control, and significance of the (2R)-stereoisomer is depicted in the following diagram.

Caption: Logical workflow for managing the this compound stereoisomer.

Quantitative Data

| Parameter | Value | Reference |

| DPP-4 Inhibition (IC50) | 4.5 nmol/L | [2] |

| Absolute Bioavailability | 85% | [3] |

| Plasma Protein Binding | 9.3% | [3] |

| Terminal Half-life (t1/2) | ~2-3 hours | [3] |

Experimental Protocols

Stereoselective Synthesis of (S)-Vildagliptin

The most common and efficient synthetic routes to (S)-vildagliptin leverage the inherent chirality of L-proline to establish the desired stereochemistry. A representative synthetic pathway is outlined below.

Caption: A common synthetic route to (S)-vildagliptin.

Detailed Methodology:

A representative protocol for the synthesis of (S)-vildagliptin is as follows, adapted from the literature[4]:

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: To a solution of L-proline in tetrahydrofuran (B95107) (THF), chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0°C). The reaction mixture is stirred until completion.

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: The carboxylic acid intermediate is then reacted with acetonitrile in the presence of a strong acid, such as sulfuric acid, to yield the corresponding carbonitrile.

-

Synthesis of (S)-Vildagliptin: The (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is condensed with 3-aminoadamantanol in a suitable solvent to afford (S)-vildagliptin.

Analytical Method for Enantiomeric Separation

High-performance liquid chromatography (HPLC) and Ultra-fast liquid chromatography (UFLC) are commonly employed for the chiral separation of vildagliptin enantiomers. A validated UFLC method is described below.

Instrumentation and Conditions:

| Parameter | Specification |

| Chromatographic System | Ultra-Fast Liquid Chromatography (UFLC) system with UV detection |

| Column | Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM borax (B76245) buffer (pH 9.0 ± 0.05), Acetonitrile, and 0.1% Triethylamine (50:50:0.1, v/v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

Sample Preparation:

A stock solution of racemic vildagliptin is prepared in the mobile phase. Working standard solutions are prepared by further dilution of the stock solution.

Procedure:

The prepared sample is injected into the UFLC system, and the chromatogram is recorded. The retention times for the (R)- and (S)-enantiomers are determined, and the resolution between the two peaks is calculated to ensure adequate separation.

Signaling Pathway

Vildagliptin's mechanism of action is centered on the inhibition of DPP-4, which is a key regulator of the incretin pathway. The following diagram illustrates this signaling cascade.

Caption: The incretin signaling pathway and the action of (S)-vildagliptin.

Conclusion

The this compound stereoisomer, while not therapeutically active, holds profound significance in the context of pharmaceutical development and manufacturing. Its control as an enantiomeric impurity is a critical determinant of the safety, efficacy, and quality of the final vildagliptin drug product. The stereoselective synthesis of (S)-vildagliptin, coupled with robust analytical methods for monitoring enantiomeric purity, are essential components of the drug's lifecycle. This technical guide underscores the importance of a comprehensive understanding of stereochemistry in modern drug development, where the "unseen" isomer can be as critical as the active pharmaceutical ingredient itself.

References

- 1. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

(2R)-Vildagliptin's Binding Affinity to Dipeptidyl Peptidase-4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (2R)-Vildagliptin to its pharmacological target, dipeptidyl peptidase-4 (DPP-4). Vildagliptin is a potent, selective, and orally active DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus. Its unique binding characteristics, which include a covalent interaction and slow-tight binding kinetics, are crucial for its prolonged enzymatic inhibition and therapeutic efficacy.

Mechanism of Action and Binding Characteristics

Vildagliptin inhibits DPP-4, an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of these hormones, Vildagliptin enhances their circulating levels, leading to glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) secretion.

The binding of Vildagliptin to DPP-4 is a complex process characterized by:

-

Covalent Binding: Vildagliptin forms a covalent bond with the catalytic site of DPP-4, contributing to its prolonged enzyme inhibition. This interaction is considered pseudo-irreversible.

-

Slow-Tight Binding: The interaction follows a two-step process, with an initial rapid binding followed by a slower, tight-binding phase. This results in a very slow dissociation rate of the inhibitor from the enzyme.

-

Substrate Activity: Uniquely, Vildagliptin also acts as a substrate for DPP-4, undergoing hydrolysis by the enzyme, albeit at a slow rate.

Quantitative Binding Data

The binding affinity of Vildagliptin for DPP-4 has been quantified using various in vitro assays, yielding key kinetic and inhibition constants. The following tables summarize the reported values from multiple studies.

Table 1: Inhibition Constants of this compound for DPP-4

| Parameter | Reported Value(s) | Species | Reference(s) |

| IC50 (nM) | 4.5 | Human | |

| 34 | Human | ||

| 62 | Human | ||

| Ki (nM) | 3 | Human |

Table 2: Kinetic Parameters of this compound Binding to DPP-4

| Parameter | Reported Value(s) | Method | Reference(s) |

| Association Rate (kon) (M⁻¹s⁻¹) | 7.1 x 10⁴ | SPR | |

| Dissociation Rate (koff) (s⁻¹) | 1.8 x 10⁻⁴ | SPR | |

| Equilibrium Dissociation Constant (KD) (nM) | 2.5 | SPR | |

| Half-life of Dissociation (t½) | 1.1 h | TMDD Modeling | |

| Half-life of Hydrolysis | 6.3 h | TMDD Modeling |

Signaling Pathway of DPP-4 Inhibition by Vildagliptin

The inhibition of DPP-4 by Vildagliptin initiates a cascade of events that ultimately leads to improved glycemic control. The following diagram illustrates this signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding of Vildagliptin to DPP-4.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay determines the concentration of Vildagliptin required to inhibit 50% of DPP-4 activity (IC50).

Materials:

-

Recombinant human DPP-4 enzyme

-

Vildagliptin

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Vildagliptin in DMSO.

-

Create a serial dilution of Vildagliptin in assay buffer to achieve a range of final concentrations.

-

Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.

-

Prepare the DPP-4 substrate solution in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of DMSO.

-

Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of DMSO.

-

Test Compound (Vildagliptin): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of each Vildagliptin dilution.

-

Positive Control (e.g., Sitagliptin): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of a known DPP-4 inhibitor.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the average slope of the blank wells from all other wells.

-

Calculate the percent inhibition for each Vildagliptin concentration relative to the enzyme control.

-

Plot the percent inhibition versus the logarithm of the Vildagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time association and dissociation of Vildagliptin to DPP-4, allowing for the determination of kon, koff, and KD.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human DPP-4

-

Vildagliptin

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Amine coupling kit (NHS, EDC, ethanolamine)

Procedure:

-

Immobilization of DPP-4:

-

Activate the sensor chip surface with a mixture of NHS and EDC.

-

Inject a solution of DPP-4 in the immobilization buffer over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active sites on the surface by injecting ethanolamine.

-

Prepare a reference flow cell in the same manner but without DPP-4 immobilization to control for non-specific binding.

-

-

Binding Analysis:

-

Continuously pass the running buffer over the sensor chip surface to establish a stable baseline.

-

Prepare a series of Vildagliptin concentrations in the running buffer.

-

Inject each concentration of Vildagliptin for a defined period (association phase), followed by a period of buffer flow (dissociation phase).

-

Regenerate the sensor surface between each Vildagliptin injection if necessary, using a suitable regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.

-

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows for the described experimental protocols.

(2R)-Vildagliptin in vitro enzymatic activity

An In-Depth Technical Guide on the In Vitro Enzymatic Activity of Vildagliptin (B1682220)

Introduction

Vildagliptin is a potent and selective oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is utilized in the management of type 2 diabetes mellitus, where it enhances the body's natural ability to control blood sugar levels.[3][4] The therapeutic action of vildagliptin is centered on its ability to inhibit the DPP-4 enzyme, which plays a critical role in glucose homeostasis by degrading incretin (B1656795) hormones.[5]

Vildagliptin possesses a single chiral center, resulting in two enantiomeric forms: (S)-Vildagliptin and (R)-Vildagliptin. The therapeutically active form is the (S)-enantiomer. The (2R)-Vildagliptin, also referred to as Vildagliptin Related Compound A, is considered an enantiomeric impurity and is not the active pharmaceutical ingredient.[3][] This guide will focus on the in vitro enzymatic activity of the active (S)-Vildagliptin, which is what is typically referred to as "Vildagliptin" in scientific literature, while acknowledging the stereochemical distinction.

Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action for vildagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[5][7]

-

The Incretin System: In response to food intake, the gastrointestinal tract releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are crucial for glucose regulation as they:

-

Potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells.

-

Suppress the release of glucagon (B607659) from pancreatic α-cells.

-

Slow gastric emptying and promote satiety.[5]

-

-

Role of DPP-4: DPP-4 is a serine protease that rapidly degrades and inactivates GLP-1 and GIP, thereby limiting their beneficial effects on glycemic control.[5]

-

Vildagliptin's Role: By binding to the active site of DPP-4, vildagliptin prevents the enzyme from cleaving GLP-1 and GIP.[5] This inhibition leads to increased circulating levels of the active incretin hormones, amplifying their natural physiological effects and ultimately improving glycemic control in patients with type 2 diabetes.[5] While the inhibition is reversible, some studies suggest the dissociation of vildagliptin from DPP-4 is primarily through a hydrolysis pathway, leading to what can be described as pseudo-irreversible inhibition.[8]

References

- 1. Characterization and Compatibility Studies of Different Rate Retardant Polymer Loaded Microspheres by Solvent Evaporation Technique: In Vitro-In Vivo Study of Vildagliptin as a Model Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. mdpi.com [mdpi.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. benchchem.com [benchchem.com]

- 7. CN110702803A - Detection method of vildagliptin enantiomer - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacological Profile of (2R)-Vildagliptin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin (B1682220), an oral anti-hyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). The commercially available and therapeutically active form of vildagliptin is the (S)-enantiomer. Its counterpart, (2R)-Vildagliptin, is typically considered an enantiomeric impurity. This technical guide synthesizes the available, though limited, preclinical pharmacological information on this compound. Due to its status as an impurity, comprehensive preclinical data comparable to its (S)-enantiomer is not extensively published. This document will focus on the known aspects and highlight the significant data gaps in its preclinical profile.

Introduction

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the action of these hormones, vildagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[3] The stereochemistry of the vildagliptin molecule is crucial for its pharmacological activity, with the (S)-enantiomer being the active moiety. The preclinical profile of this compound is not well-documented in publicly accessible scientific literature.

Mechanism of Action and In Vitro Activity

The primary mechanism of action of vildagliptin is the competitive and reversible inhibition of the DPP-4 enzyme. While extensive data is available for the (S)-enantiomer, specific quantitative data on the DPP-4 inhibitory potency of this compound is scarce. It is generally understood that the (R)-enantiomer possesses significantly lower or negligible pharmacological activity compared to the (S)-enantiomer. However, one source describes this compound as a "potent and selective" DPP-4 inhibitor used as a benchmark compound in research, though without providing specific IC50 values.

Signaling Pathway of DPP-4 Inhibition by Vildagliptin

Caption: Signaling pathway of DPP-4 inhibition.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic studies specifically for this compound are not available in the reviewed literature. For the racemate or the active (S)-enantiomer, preclinical studies in rats and dogs show rapid absorption and metabolism. It is plausible that the pharmacokinetic properties of the (2R)-enantiomer would differ from the (S)-enantiomer, potentially in terms of plasma protein binding, volume of distribution, and metabolic pathways, but without direct studies, this remains speculative.

Preclinical Pharmacodynamics and Efficacy

There is a significant lack of in vivo preclinical data regarding the pharmacodynamics and efficacy of this compound. Animal models of type 2 diabetes, such as streptozotocin-induced diabetic rats, have been used to evaluate the efficacy of vildagliptin (S-enantiomer).[4] These studies typically assess parameters like blood glucose levels, HbA1c, and insulin secretion. Similar studies focusing on the (2R)-enantiomer are needed to determine its in vivo activity.

Preclinical Safety and Tolerability

Comprehensive preclinical safety and toxicology studies for this compound have not been identified in the public domain. For vildagliptin (the racemate or S-enantiomer), extensive preclinical safety studies have been conducted, showing a generally favorable safety profile.[5] These studies are crucial for identifying potential on-target and off-target toxicities. The safety profile of this compound remains uncharacterized.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be essential to characterize its preclinical pharmacological profile.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DPP-4 enzyme.

Principle: This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate. The fluorescence emitted is proportional to the enzyme activity. The inhibitory effect of a compound is quantified by the reduction in fluorescence.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound test compound

-

Positive control (e.g., (S)-Vildagliptin)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted this compound solutions, the DPP-4 enzyme, and the assay buffer. Include wells for vehicle control (no inhibitor) and blank (no enzyme).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro DPP-4 inhibition assay.

In Vivo Efficacy in a Diabetic Animal Model

Objective: To evaluate the glucose-lowering effect of this compound in a relevant animal model of type 2 diabetes.

Animal Model: Streptozotocin (STZ)-induced diabetic rats. A high-fat diet followed by a low dose of STZ is commonly used to induce a type 2 diabetic phenotype.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

High-fat diet

-

Streptozotocin (STZ)

-

This compound test compound

-

Vehicle control

-

Glucometer and test strips

-

Equipment for oral gavage

Procedure:

-

Induce diabetes in rats by feeding a high-fat diet for a specified period (e.g., 4 weeks) followed by a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg).

-

Confirm the diabetic state by measuring fasting blood glucose levels; animals with glucose levels above a certain threshold (e.g., >200 mg/dL) are included in the study.

-

Randomly assign diabetic animals to different treatment groups: vehicle control and this compound at various dose levels.

-

Administer the test compound or vehicle orally once or twice daily for a defined treatment period (e.g., 4-8 weeks).

-

Monitor body weight and food and water intake regularly.

-

Measure fasting blood glucose levels at regular intervals throughout the study.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess glucose disposal.

-

Collect blood samples for the analysis of HbA1c, insulin, and lipid profiles.

-

Euthanize the animals and collect tissues for further analysis if required.

Caption: Workflow for an in vivo efficacy study in a diabetic rat model.

Conclusion

The preclinical pharmacological profile of this compound is largely uncharacterized in publicly available scientific literature. While it is known to be the R-enantiomer of the active drug vildagliptin, its own pharmacological, pharmacokinetic, and safety properties have not been extensively disclosed. To provide a comprehensive understanding of this compound, dedicated preclinical studies are required to determine its in vitro potency, in vivo efficacy, and safety profile, and to draw a direct comparison with its therapeutically active (S)-enantiomer. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical investigations.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. youtube.com [youtube.com]

- 3. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

(2R)-Vildagliptin Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation pathways and resulting products of (2R)-Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the stability of vildagliptin (B1682220) is critical for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document summarizes findings from various forced degradation studies, offering detailed experimental protocols, quantitative data on degradation products, and visual representations of the degradation pathways.

Overview of Vildagliptin Stability

Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is susceptible to degradation under specific stress conditions.[1][2] Forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods, have shown that vildagliptin degrades significantly under acidic, basic, and oxidative conditions.[1][3][4] Conversely, the drug substance has demonstrated notable stability under thermal and photolytic stress.[1][5] The presence of excipients in pharmaceutical formulations can also influence the degradation profile of vildagliptin, in some cases decreasing the extent of degradation.[1][5]

Degradation Pathways and Products

Forced degradation studies have been instrumental in identifying and characterizing the primary degradation products of vildagliptin. The main pathways of degradation are hydrolysis (both acid and base-catalyzed) and oxidation.

Hydrolytic Degradation

Vildagliptin undergoes hydrolysis at both the cyano group and the amide linkage of the glycyl-pyrrolidine moiety, primarily under acidic and basic conditions.

-

Acidic Conditions: Under acidic stress, a major degradation product is formed.[1][2] One significant product identified involves the intramolecular cyclization to form a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) derivative.[2][6]

-

Basic Conditions: Basic hydrolysis leads to the formation of multiple degradation products.[1][2] A primary pathway is the hydrolysis of the cyano group to a carboxamide, forming 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide.[2][6] Further hydrolysis can occur, and other complex reactions can lead to additional degradants.[2][6]

-

Neutral Conditions: In neutral aqueous solutions, vildagliptin shows some degradation, with one major degradation product being observed.[1]

Oxidative Degradation

Exposure to oxidizing agents, such as hydrogen peroxide, results in the formation of several degradation products.[1][5] The adamantane (B196018) moiety and the tertiary amine are potential sites for oxidation. Identified oxidative degradation products include N-hydroxy and hydroxyamino derivatives of the adamantane structure.[2][6]

Thermal and Photolytic Degradation

Vildagliptin is relatively stable under thermal and photolytic stress. Studies have shown no significant degradation when the solid drug substance or its solution is exposed to heat or UV light under typical test conditions.[1][5]

Quantitative Data on Degradation Products

The following tables summarize the quantitative data on the degradation products of vildagliptin observed under various stress conditions, as reported in the literature. The degradation products are often referred to by their relative retention time (RRT) in HPLC analysis.

Table 1: Degradation of Vildagliptin Under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |

| Acidic Hydrolysis | 1 M HCl | 9 hours | 80°C | ~85% | [1][3] |

| Basic Hydrolysis | 5.0 M NaOH | 30 minutes | Room Temperature | Significant | [1] |

| Basic Hydrolysis | 1 M NaOH | 60 minutes | 70°C | Complete | [3] |

| Oxidative | 30% H₂O₂ | 3 hours | Room Temperature | Significant | [1] |

| Oxidative | 3% H₂O₂ | 180 minutes | 23°C | 87.04% | [3] |

| Neutral Hydrolysis | Water | 7 hours | 80°C | Moderate | [1] |

| Thermal (Solid) | Dry Heat | 24 hours | 105°C | Not Significant | [4] |

| Photolytic (Solid) | UV light (254 nm) | 24 hours | N/A | Not Significant | [1] |

Table 2: Major Degradation Products of Vildagliptin Identified by HPLC

| Stress Condition | Relative Retention Time (RRT) | Proposed Structure/Identity | m/z | Reference |

| Acidic | 1.3 | 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 304 | [2][6] |

| Basic | 0.4 | (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline | 322.6 | [2][6] |

| Basic | 0.6 | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | 321.1 | [2][6] |

| Basic | 1.2 | 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide | 337.2 | [2][6] |

| Oxidative | 0.38 | N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate | 241.1 | [2][6] |

| Oxidative | 0.5, 0.6, 0.7, 0.8, 1.2 | Multiple Unspecified Degradants | - | [1] |

| Oxidative | 0.8 | (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | 183.1 | [2][6] |

| Neutral Hydrolysis | 0.7 | Unspecified Degradant | - | [1] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments cited in the literature for the forced degradation of vildagliptin.

Acidic Degradation

-

Preparation: Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.[1]

-

Stress Application: Add 3.0 mL of 1 M hydrochloric acid (HCl) solution.[1]

-

Incubation: Store the mixture at 80°C for a period ranging from 3 to 9 hours.[1]

-

Neutralization: After the incubation period, cool the solution and neutralize it to pH 7.0 by the gradual addition of a sodium hydroxide (B78521) (NaOH) solution.[1]

-

Sample Preparation for Analysis: Dilute the neutralized solution with a suitable diluent to achieve a final concentration of approximately 1.0 mg/mL of vildagliptin for HPLC analysis.[1]

Basic Degradation

-

Preparation: Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.[1]

-

Stress Application: Add 3.0 mL of 0.1 M or 5.0 M sodium hydroxide (NaOH) solution.[1][7]

-

Incubation: Keep the solution at room temperature for a duration of 30 minutes to 3 hours.[1][7]

-

Neutralization: Neutralize the solution to pH 7.0 by the gradual addition of an HCl solution.[1]

-

Sample Preparation for Analysis: Add diluent to the neutralized solution to obtain a final concentration of 1.0 mg/mL for vildagliptin.[1]

Oxidative Degradation

-

Preparation: Dissolve 5.0 mg of vildagliptin in 2.0 mL of methanol.[7]

-

Stress Application: Add 2.0 mL of 3% or 30% hydrogen peroxide (H₂O₂) solution.[1][7]

-

Incubation: Keep the solution at room temperature for a period of 1 to 7 hours.[7]

-

Sample Preparation for Analysis: After the specified time, add 1.0 mL of diluent to the solution to achieve a final concentration suitable for HPLC analysis.[7]

Neutral Hydrolysis

-

Preparation: Dissolve 6.0 mg of vildagliptin in 2.0 mL of methanol.[1]

-

Stress Application: Add 3.0 mL of water.[1]

-

Incubation: Store the solution in a water bath at 80°C for 1 to 7 hours.[1]

-

Sample Preparation for Analysis: Following incubation, add 1.0 mL of diluent.[1]

Photolytic Degradation

-

Solid State: Expose 6.0 mg of vildagliptin solid powder to UV light at 254 nm for 8 and 24 hours.[1] After exposure, dissolve the powder in 6.0 mL of diluent.[1]

-

Solution State: Prepare a 1.0 mg/mL solution of vildagliptin and expose it to UV light at 254 nm for 8 and 24 hours.[1]

Thermal Degradation

-

Solid State: Place vildagliptin powder in an oven at 105°C for a specified period (e.g., 30 minutes).[4] Following the heat exposure, prepare a solution for analysis.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key degradation pathways and a general experimental workflow for forced degradation studies of vildagliptin.

Caption: Major degradation pathways of this compound.

Caption: General workflow for forced degradation studies.

References

- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

Solubility Profile of (2R)-Vildagliptin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (2R)-Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is critical for its purification, crystallization, and formulation development. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these processes.

Quantitative Solubility Data

Precise, temperature-dependent quantitative solubility data for this compound in a wide array of organic solvents remains limited in publicly available literature. However, semi-quantitative data has been reported in various product information sheets and patents. The following table summarizes the available information. It is important to note that this data is often reported for "Vildagliptin" without explicit confirmation of the (2R)- stereoisomer, although this is the therapeutically active form. The experimental conditions, such as temperature, are often not specified.

| Solvent | Chemical Class | Reported Solubility (mg/mL) | Notes |

| Dimethylformamide (DMF) | Amide | ~20 | Reported as approximately 20 mg/mL.[1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | ~15-16 | Reported as approximately 15 mg/mL or 16 mg/mL.[1][2] |

| Ethanol | Alcohol | ~15-16 | Reported as approximately 15 mg/mL or 16 mg/mL.[1][2] |

| Methanol | Alcohol | Soluble | The exact quantitative value is not specified, but it is mentioned as a suitable solvent for dissolution. |

| Isopropanol | Alcohol | Slightly soluble | Mentioned as a solvent in which Vildagliptin is slightly soluble. |

| Acetonitrile (B52724) | Nitrile | Slightly soluble | Mentioned as a solvent in which Vildagliptin is slightly soluble. |

| Water | Protic Solvent | Freely soluble | Vildagliptin is reported to be freely soluble in water. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1][2] |

| 0.1N Hydrochloric Acid | Aqueous Acid | Freely soluble | Reported to be freely soluble in 0.1N HCl. |

| Acetone | Ketone | - | Mentioned as a solvent for crystallization, implying some degree of solubility. |

| Ethyl Acetate | Ester | - | Mentioned as a solvent for crystallization, implying some degree of solubility. |

Note to Researchers: The lack of comprehensive, quantitative solubility data highlights a knowledge gap. For process development and optimization, it is highly recommended that solubility studies be conducted under well-controlled conditions for the specific solvents and temperature ranges relevant to the intended application.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation and process chemistry. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid drug in the solvent of interest at a constant temperature until saturation is reached. The concentration of the dissolved drug in the supernatant is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

-

This compound (crystalline solid)

-

Organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-